3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one
Overview
Description
3-(Aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one is a quinoline derivative with a complex molecular structure Quinolines are heterocyclic aromatic organic compounds, and this particular derivative features an aminomethyl group, a methoxy group, and a methyl group attached to the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are critical to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be performed to convert the quinoline to its corresponding hydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, such as this compound quinone.
Reduction: Hydroquinoline derivatives.
Substitution: Halogenated quinolines and other substituted quinolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: A related compound with a similar structure but lacking the methoxy and methyl groups.
8-Methoxyquinoline: A quinoline derivative with a methoxy group but without the aminomethyl and methyl groups.
1-Methylquinoline: A quinoline derivative with a methyl group but without the aminomethyl and methoxy groups.
Uniqueness: 3-(Aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one is unique due to the combination of the aminomethyl, methoxy, and methyl groups, which contribute to its distinct chemical and biological properties. This combination allows for a broader range of applications compared to its similar counterparts.
Properties
IUPAC Name |
3-(aminomethyl)-8-methoxy-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-11-8(4-3-5-10(11)16-2)6-9(7-13)12(14)15/h3-6H,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJNAOGBUOVXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)C=C(C1=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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